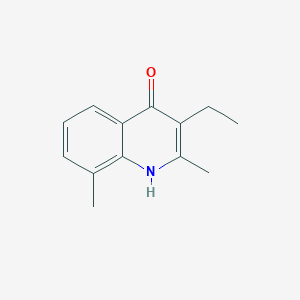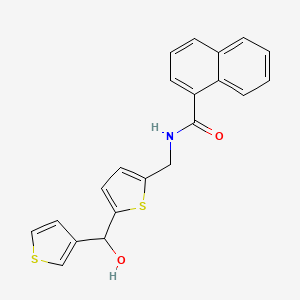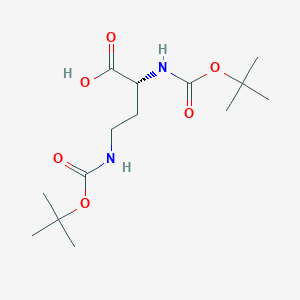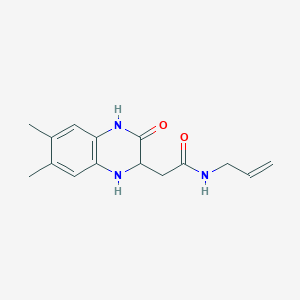
3-Ethyl-2,8-dimethylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2,8-dimethylquinolin-4-ol is a chemical compound that belongs to the family of quinoline derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
科学的研究の応用
3-Ethyl-2,8-dimethylquinolin-4-ol has been widely studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a material for the fabrication of organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3-Ethyl-2,8-dimethylquinolin-4-ol is not fully understood. However, it has been reported to exhibit its pharmacological activities through various pathways, including the inhibition of DNA synthesis, the inhibition of protein synthesis, and the modulation of the immune response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been reported to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 3-Ethyl-2,8-dimethylquinolin-4-ol for lab experiments is its high purity and yield. It is also relatively easy to synthesize and has been reported to exhibit good stability. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacological activity.
将来の方向性
There are several future directions for the study of 3-Ethyl-2,8-dimethylquinolin-4-ol. One of the potential directions is the development of novel synthetic methods for the preparation of this compound and its derivatives. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in material science and biochemistry.
In conclusion, this compound is a promising compound that has been widely studied for its potential applications in various fields. Its high purity, yield, and stability make it an attractive candidate for further development as a therapeutic agent and material for the fabrication of OLEDs. Further studies are needed to elucidate its mechanism of action and to explore its potential applications in material science and biochemistry.
合成法
The synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol can be achieved through various methods, including the Pfitzinger reaction and the Skraup synthesis. The Pfitzinger reaction involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a base and a catalyst. The Skraup synthesis, on the other hand, involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst. Both methods have been reported to yield high purity and yield of this compound.
特性
IUPAC Name |
3-ethyl-2,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-10-9(3)14-12-8(2)6-5-7-11(12)13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJLWUBLPRLWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C(C=CC=C2C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2709674.png)

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2709676.png)



![7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2709684.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2709685.png)



![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2709690.png)

